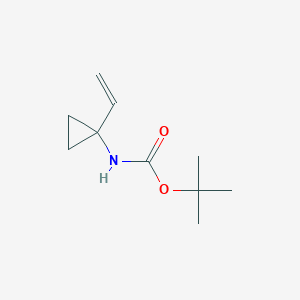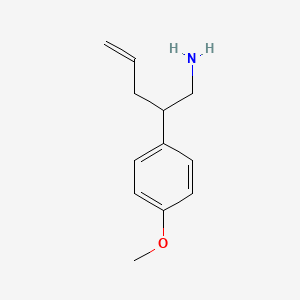
tert-butyl N-(1-ethenylcyclopropyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-(1-ethenylcyclopropyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. The compound features a tert-butyl group, an ethenyl group attached to a cyclopropyl ring, and a carbamate functional group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-ethenylcyclopropyl)carbamate typically involves the reaction of tert-butyl carbamate with 1-ethenylcyclopropylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to dissolve the reactants and control the reaction temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions:
Oxidation: tert-Butyl N-(1-ethenylcyclopropyl)carbamate can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding saturated carbamate, where the ethenyl group is converted to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various substituted carbamates.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in solvents like THF or DMF.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated carbamates.
Substitution: Various substituted carbamates depending on the nucleophile used.
科学的研究の応用
Chemistry: tert-Butyl N-(1-ethenylcyclopropyl)carbamate is used as a protecting group for amines in organic synthesis. It can be easily installed and removed under mild conditions, making it valuable in the synthesis of complex molecules .
Biology: In biological research, carbamates are often used to modify biomolecules, such as peptides and proteins, to study their structure and function. The compound can be used to protect amine groups during peptide synthesis .
Medicine: Carbamates, including this compound, are explored for their potential use in drug development. They can act as prodrugs, releasing active pharmaceutical ingredients under specific conditions .
Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various applications .
作用機序
The mechanism of action of tert-butyl N-(1-ethenylcyclopropyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be installed on an amine, rendering it non-nucleophilic and protecting it from unwanted reactions. The protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to regenerate the free amine .
類似化合物との比較
- tert-Butyl carbamate
- tert-Butyl N-methylcarbamate
- Benzyl carbamate
- Phenyl carbamate
Comparison: tert-Butyl N-(1-ethenylcyclopropyl)carbamate is unique due to the presence of the ethenylcyclopropyl group, which imparts distinct reactivity and steric properties. Compared to other carbamates, it offers a balance between stability and reactivity, making it suitable for specific synthetic applications .
特性
分子式 |
C10H17NO2 |
|---|---|
分子量 |
183.25 g/mol |
IUPAC名 |
tert-butyl N-(1-ethenylcyclopropyl)carbamate |
InChI |
InChI=1S/C10H17NO2/c1-5-10(6-7-10)11-8(12)13-9(2,3)4/h5H,1,6-7H2,2-4H3,(H,11,12) |
InChIキー |
OANSJABXXSDYFN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1(CC1)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(phenylsulfinyl)ethyl]-2-propanamine](/img/structure/B8342258.png)











